1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea
Description
1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a synthetic organic compound that features a urea moiety linked to a difluorophenyl group and a furan ring
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[3-(furan-2-yl)-3-hydroxypropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c15-9-3-1-4-10(16)13(9)18-14(20)17-7-6-11(19)12-5-2-8-21-12/h1-5,8,11,19H,6-7H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKWCFDPTMEMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCC(C2=CC=CO2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea typically involves the following steps:
Formation of the Urea Moiety: This can be achieved by reacting an isocyanate with an amine. For instance, 2,6-difluoroaniline can be reacted with an isocyanate derivative to form the urea linkage.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea exhibit promising anticancer properties. For instance, research has shown that urea derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of a furan ring has been linked to enhanced bioactivity against various cancer cell lines.
Anti-inflammatory Properties
Compounds containing difluorophenyl and furan groups have been evaluated for their anti-inflammatory effects. In particular, the structural features of 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea may allow it to modulate inflammatory pathways effectively. Studies suggest that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of urea derivatives are well-documented. Research indicates that the presence of the furan moiety enhances the compound's ability to combat various microbial strains. This suggests potential applications in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer effects of structurally related urea derivatives in breast cancer models. The results demonstrated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells. The study highlighted the importance of substituents like difluorophenyl and furan in enhancing therapeutic efficacy.
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory models, researchers explored the anti-inflammatory effects of similar compounds. The findings revealed that these compounds could reduce inflammation markers in vivo, suggesting their potential use in treating chronic inflammatory conditions such as arthritis.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(3-hydroxypropyl)urea: Lacks the furan ring.
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)propyl)urea: Lacks the hydroxyl group.
1-(2,6-Difluorophenyl)-3-(3-(furan-2-yl)-3-hydroxypropyl)thiourea: Contains a thiourea moiety instead of urea.
Uniqueness
1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is unique due to the presence of both the difluorophenyl group and the furan ring, which may confer distinct chemical and biological properties. The hydroxyl group adds further functionality, allowing for additional chemical modifications and interactions.
Biological Activity
1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action, supported by diverse research findings and data tables.
Antimicrobial Activity
Research indicates that compounds similar to 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea exhibit significant antimicrobial properties. A study highlighted the effectiveness of diacylated ureas, which share structural similarities with our compound, in inducing immune responses against fungal infections. Specifically, these compounds demonstrated the ability to elicit neutrophil chemotactic activity, crucial for innate immune responses .
Table 1: Antimicrobial Efficacy
| Compound Type | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Diacylated Ureas | Neutrophil Chemotaxis | 140 | |
| Hydrazide-Hydrazones | Antibacterial | 1.95-7.81 | |
| Schiff Bases | Antibacterial | Varies |
Cytotoxicity Studies
Cytotoxicity assessments of related compounds have shown varying degrees of safety profiles. For instance, hydrazide-hydrazone derivatives exhibited a CC50 value of 125 μg/mL in VERO cells, indicating a favorable safety margin for further development . The cytotoxic effects of 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea need to be evaluated to determine its therapeutic index.
The mechanisms by which similar compounds exert their biological effects include:
- Inhibition of Cell Wall Synthesis: Many urea derivatives disrupt bacterial cell wall integrity.
- Modulation of Immune Responses: Compounds like diacylated ureas enhance neutrophil activity against pathogens.
- Interference with Metabolic Pathways: Some derivatives may inhibit enzymes critical for microbial survival.
Case Studies
- Antimicrobial Efficacy: A study on hydrazide-hydrazone derivatives demonstrated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values significantly lower than traditional antibiotics .
- Cytotoxicity Assessment: In vitro studies on related compounds indicated that certain modifications in the urea structure could lead to enhanced cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : React a substituted isocyanate (e.g., 2,6-difluorophenyl isocyanate) with a hydroxypropylamine derivative (e.g., 3-(furan-2-yl)-3-hydroxypropylamine) under inert conditions (e.g., nitrogen atmosphere) to form the urea linkage. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile are recommended to enhance solubility and reaction kinetics .
- Step 2 : Optimize temperature (typically 50–80°C) and reaction time (6–24 hours) via iterative testing. Monitor progress using thin-layer chromatography (TLC).
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Yield and purity can exceed 80% with strict control of stoichiometry and solvent polarity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the urea linkage (-NH-C(=O)-NH-) and substituent positions (e.g., difluorophenyl protons at δ 7.2–7.8 ppm; furan protons at δ 6.3–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] for CHFNO: 349.10) .
- Infrared (IR) Spectroscopy : Identify urea carbonyl stretching (~1640–1680 cm) and hydroxyl groups (~3200–3500 cm) .
Q. How should researchers design initial biological activity screenings for this urea derivative, considering its structural analogs?
- Methodology :
- In vitro assays : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) and cytotoxicity screens (e.g., MTT assay on cancer cell lines like MCF-7 or HeLa), given the anticancer activity of diaryl ureas .
- Structure-activity relationship (SAR) : Compare results with analogs (e.g., 1-(2-chlorophenyl)-3-[...]urea) to assess the impact of fluorine and furan substituents on potency .
Advanced Research Questions
Q. How can computational reaction path search methods (e.g., quantum chemical calculations) be integrated with experimental data to optimize the synthesis of this compound?
- Methodology :
- Quantum Chemical Modeling : Use density functional theory (DFT) to simulate reaction pathways and identify transition states. For example, calculate activation energies for urea bond formation under varying solvents .
- Feedback Loop : Validate computational predictions with small-scale experiments. Adjust parameters (e.g., solvent polarity, temperature) iteratively to reduce trial-and-error cycles .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of diaryl urea derivatives, including this compound?
- Methodology :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) to isolate variables causing discrepancies .
- Purity Verification : Re-characterize compounds using HPLC (>95% purity) and NMR to rule out impurities as a source of variability .
Q. What statistical experimental design approaches minimize the number of trials required to determine optimal reaction parameters for this compound's synthesis?
- Methodology :
- Factorial Design : Use a 2 factorial matrix to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 3-factor design reduces 27 trials to 8–12 experiments .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. time) to predict optimal yield conditions .
Q. How do the electronic and steric effects of the 2,6-difluorophenyl and furan-2-yl substituents influence the compound's reactivity and bioactivity?
- Methodology :
- Computational SAR : Perform molecular docking studies to assess substituent interactions with biological targets (e.g., fluorines enhancing binding via electrostatic interactions; furan improving solubility) .
- Synthetic Modifications : Synthesize analogs (e.g., replacing fluorine with chlorine or furan with thiophene) and compare bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
